molecular formula C15H10N2O4 B5980856 3-nitrodibenzo[b,f]oxepine-1-carboxamide

3-nitrodibenzo[b,f]oxepine-1-carboxamide

Cat. No.: B5980856
M. Wt: 282.25 g/mol
InChI Key: RVRNEHUDHHWGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitrodibenzo[b,f]oxepine-1-carboxamide is a chemical compound belonging to the dibenzo[b,f]oxepine family This compound is characterized by a seven-membered oxepine ring fused with two benzene rings and a nitro group at the third position The carboxamide group at the first position further enhances its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Amidation: Amine reagents, coupling agents like EDC or DCC.

Major Products Formed

    Reduction: Formation of 3-aminodibenzo[b,f]oxepine-1-carboxamide.

    Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives.

    Amidation: Formation of complex amide derivatives.

Mechanism of Action

The mechanism of action of 3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This disruption of microtubule dynamics makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups enhances its potential as a microtubule inhibitor and its applicability in medicinal chemistry .

Properties

IUPAC Name

2-nitrobenzo[b][1]benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4/c16-15(18)12-7-10(17(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVRNEHUDHHWGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814645
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.